Ganglioside GM1 Sodium Salt (bovine brain)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

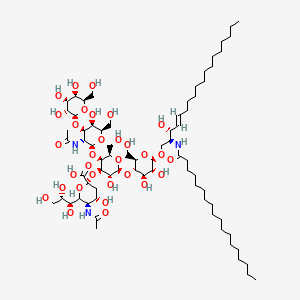

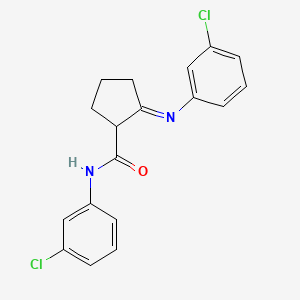

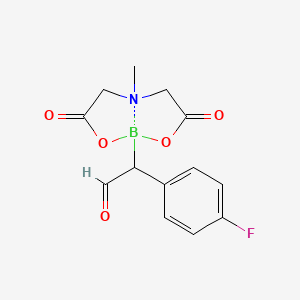

Ganglioside GM1 Sodium Salt (bovine brain) is a monosialoganglioside, a type of glycosphingolipid that contains one sialic acid residue. It is primarily found in the neuronal membranes of the brain and plays a crucial role in various cellular processes, including cell signaling, differentiation, and neuroprotection . This compound is particularly significant due to its ability to bind to cholera toxin B subunit, which stimulates adenylyl cyclase in various cell types .

Métodos De Preparación

The preparation of Ganglioside GM1 Sodium Salt from bovine brain involves several steps. One efficient method includes the extraction of gangliosides using supercritical CO2 (SCE) followed by conversion and purification using immobilized sialidase and reverse-phase silica gel chromatography . The extraction process typically takes around 4 hours, and the yield of high-purity GM1 is approximately 0.056% of the fresh pig-brain tissue . This method is scalable for industrial production.

Análisis De Reacciones Químicas

Ganglioside GM1 Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s binding properties.

Reduction: This reaction can alter the ceramide portion of the molecule.

Substitution: Common reagents include sialidase for removing sialic acid residues and various enzymes for modifying the oligosaccharide chain. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oligosaccharide or ceramide portions of the molecule.

Aplicaciones Científicas De Investigación

Ganglioside GM1 Sodium Salt has numerous scientific research applications:

Chemistry: It is used as a model compound for studying glycosphingolipid interactions and membrane dynamics.

Biology: It plays a role in cell signaling, differentiation, and apoptosis.

Industry: It is used in the production of diagnostic tools and as a standard in biochemical assays.

Mecanismo De Acción

The mechanism of action of Ganglioside GM1 Sodium Salt involves its interaction with membrane receptors and modulation of cellular processes. It binds to the TrkA receptor, activating it and promoting neuronal differentiation . Additionally, it modulates calcium homeostasis by binding to cholera toxin B subunit, leading to the stimulation of adenylyl cyclase . These interactions are crucial for its neuroprotective and neurotrophic effects.

Comparación Con Compuestos Similares

Ganglioside GM1 Sodium Salt is unique among gangliosides due to its specific structure and binding properties. Similar compounds include:

Ganglioside GD1a: Contains two sialic acid residues and is involved in similar cellular processes but has different binding properties.

Ganglioside GD1b: Also contains two sialic acid residues and is involved in cell signaling and neuroprotection.

Ganglioside GT1b: Contains three sialic acid residues and plays a role in neuronal development and protection.

Ganglioside GQ1b: Contains four sialic acid residues and is involved in synaptic function and neuroprotection.

Ganglioside GM1 Sodium Salt stands out due to its ability to bind specifically to cholera toxin B subunit and its significant role in neuronal differentiation and protection.

Propiedades

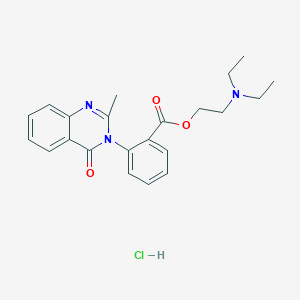

Fórmula molecular |

C73H131N3O31 |

|---|---|

Peso molecular |

1546.8 g/mol |

Nombre IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55-,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |

Clave InChI |

QPJBWNIQKHGLAU-UKSZIXRLSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)

![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)